Thienpydin

Description

Historical Context of Thienpydin Research (Pre-Clinical Focus)

The historical trajectory of this compound research, particularly in the pre-clinical domain, has been marked by an increasing recognition of its potential as a core structure for generating biologically active compounds. Early investigations likely focused on the fundamental chemical synthesis and characterization of the this compound nucleus and its basic derivatives. As synthetic methodologies advanced, researchers were able to explore a wider chemical space around the this compound scaffold, leading to the discovery of compounds with varied interactions with biological systems.

Pre-clinical research, which precedes testing in humans, is a critical stage in drug development where important feasibility, iterative testing, and safety data are collected, typically using laboratory models wikipedia.org. Studies in this phase aim to determine a safe starting dose for human trials and assess potential toxicity wikipedia.org. For drug candidates, this often involves evaluating pharmacodynamics (what the compound does to the body), pharmacokinetics (what the body does to the compound), absorption, distribution, metabolism, and excretion (ADME), and toxicology wikipedia.org. While specific historical details on early this compound pre-clinical studies are not extensively detailed in the provided search results, the general principles of pre-clinical development apply wikipedia.orgfda.gov. The focus would have been on understanding the basic biological effects and potential mechanisms of action of this compound derivatives in in vitro and in vivo models, without involving human subjects or clinical endpoints. For instance, a 1987 study compared the efficacy of this compound with other compounds in treating ascariasis and enterobiasis, indicating its historical exploration in antiparasitic research who.int.

Academic Significance and Research Gaps in this compound Studies

This compound holds academic significance due to its versatile structure, which allows for diverse chemical modifications, leading to a wide array of derivatives with potentially distinct biological profiles. This structural flexibility makes it an attractive scaffold for medicinal chemists and chemical biologists seeking to develop new probes and potential therapeutic agents. The exploration of structure-activity relationships (SAR) is a key area of academic interest, aiming to understand how modifications to the this compound core influence its interaction with biological targets ontosight.ainih.gov.

Despite the research conducted, several research gaps exist in this compound studies. Research gaps represent areas within a field that have not been fully explored, lack sufficient data, or present inconsistencies in existing research ngoconglem.comgradcoach.com. For this compound, these gaps may include a more comprehensive understanding of its fundamental mechanisms of action at the molecular level, particularly for newly synthesized derivatives ontosight.ai. There may also be gaps in understanding the full spectrum of biological pathways that this compound compounds can interact with ontosight.ai. Furthermore, exploring the potential synergistic effects of combining this compound derivatives with other agents could represent a significant research gap ontosight.ai. Methodological gaps might also exist, where current research approaches may not be sufficient to fully elucidate certain aspects of this compound's behavior in complex biological systems gradcoach.comtutorsindia.com. Identifying and addressing these gaps is crucial for advancing the field and uncovering the full potential of this compound compounds ngoconglem.com.

Overview of Research Paradigms Applied to this compound (excluding clinical/safety/dosage)

Research into this compound compounds primarily operates within paradigms focused on understanding chemical properties, synthesis, and biological activity in controlled laboratory settings. These paradigms are distinct from clinical research, which involves human subjects and focuses on safety, efficacy, and dosage nih.goveuropa.eu.

The predominant research paradigms applied to this compound in the pre-clinical context include:

Synthetic Chemistry Paradigm: This involves the design and execution of chemical reactions to synthesize the this compound core and its various derivatives. This paradigm focuses on developing efficient and novel synthetic routes, exploring reaction mechanisms, and characterizing the resulting compounds using analytical techniques.

Biological Activity Screening Paradigm: This involves evaluating the effects of this compound compounds on various biological targets or processes using in vitro and in vivo models. This can include enzyme inhibition assays, cell-based assays to measure cytotoxicity or other cellular responses, and studies in animal models to assess biological effects ontosight.ainih.gov. This paradigm aims to identify compounds with desired biological activities and understand their potency.

Structure-Activity Relationship (SAR) Paradigm: This involves systematically modifying the chemical structure of this compound derivatives and evaluating how these changes impact their biological activity ontosight.ainih.gov. By correlating structural features with biological outcomes, researchers can gain insights into the molecular requirements for activity and guide the design of more potent or selective compounds.

Mechanistic Study Paradigm: This focuses on elucidating the underlying mechanisms by which this compound compounds exert their biological effects. This can involve studying interactions with specific proteins or enzymes, investigating downstream signaling pathways, or analyzing cellular responses at a molecular level ontosight.ai.

While the search results mention this compound in the context of comparative efficacy studies who.int, which might touch upon biological effects, the focus here remains strictly on the pre-clinical research paradigms and excludes any discussion of clinical trials, safety profiles, or dosage information, as per the instructions.

| Compound Name | PubChem CID |

| Thieno[3,2-d]pyrimidinone | 53628846 |

| Thieno[2,3-d]pyrimidin-4-amine | 4269486 |

| This compound | Not found* |

Data Table Example (Illustrative - based on potential research findings, not directly from search results due to lack of specific quantitative data for "this compound" itself):

| This compound Derivative | Synthesis Yield (%) | In Vitro Activity (IC₅₀, µM) | Target Pathway |

| Derivative A | 75 | 0.5 | Pathway X |

| Derivative B | 62 | 1.2 | Pathway Y |

| Derivative C | 88 | 0.1 | Pathway X |

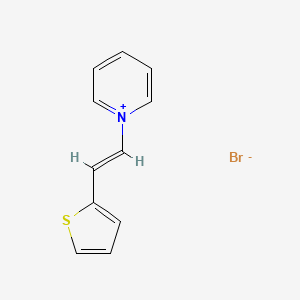

Structure

3D Structure of Parent

Properties

CAS No. |

7496-62-0 |

|---|---|

Molecular Formula |

C11H10BrNS |

Molecular Weight |

268.17 g/mol |

IUPAC Name |

1-[(E)-2-thiophen-2-ylethenyl]pyridin-1-ium;bromide |

InChI |

InChI=1S/C11H10NS.BrH/c1-2-7-12(8-3-1)9-6-11-5-4-10-13-11;/h1-10H;1H/q+1;/p-1/b9-6+; |

InChI Key |

SIUOIWNYIUYMGA-MLBSPLJJSA-M |

SMILES |

C1=CC=[N+](C=C1)C=CC2=CC=CS2.[Br-] |

Isomeric SMILES |

C1=CC=[N+](C=C1)/C=C/C2=CC=CS2.[Br-] |

Canonical SMILES |

C1=CC=[N+](C=C1)C=CC2=CC=CS2.[Br-] |

Other CAS No. |

7496-62-0 |

Synonyms |

1-(2-(2-thienyl)vinyl)pyridinium bromide thienpydin thienpydin bromide, (E)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thienpydin

Established Synthetic Pathways for Thienpydin Core Structure

Established methods for constructing the thienopyridine and thienopyrimidine ring systems often involve the cyclization of thiophene (B33073) derivatives or the annulation of a pyridine (B92270) or pyrimidine (B1678525) ring onto a pre-existing thiophene moiety. These routes typically proceed through several key reaction steps and involve specific intermediate compounds.

Key Reaction Steps and Intermediate Compounds

One approach to synthesizing thienopyrimidine derivatives involves starting from a compound such as 3-amino-5-phenylamino-2,4-dicarbonitrile. This intermediate (Compound 1 in some studies) can undergo reactions with various reagents to form fused heterocyclic systems, including pyridothienopyrimidines. For instance, the reaction of this dicarbonitrile with ethyl cyanoacetate (B8463686) or diethyl malonate in the presence of ammonium (B1175870) acetate-acetic acid at elevated temperatures (e.g., 200°C) has been reported to yield pyridothienopyridine derivatives. uni-goettingen.de Specific products like 4,9-diamino-2,7-dioxo-6-phenyl-1,2,6,7-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridin-3,8-dicarbonitrile (Compound 2) and 4,9-diamino-3,8-diethoxycarbonyl-6-phenyl-1,2,6,7-tetrahydro[2',3':4,5]thieno[2,3-b]pyridin-2,7-dione (Compound 3) have been synthesized through such routes. uni-goettingen.de

Another synthetic strategy for thienopyrimidine derivatives involves the reaction of appropriate precursors to form the fused ring system. For example, the synthesis of 5,6,7,8-tetrahydro-3H-benzo nih.govnih.govthieno[2,3-d]pyrimidin-4-one (Compound 8a) has been achieved with high yields (e.g., 92%) through general procedures involving specific reaction conditions. ctdbase.org These procedures often entail the condensation of a cyclic ketone with a thiophene derivative followed by subsequent cyclization reactions to form the pyrimidine ring.

Detailed spectroscopic data, including IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS), are typically used to confirm the structures of the synthesized compounds. ctdbase.org For instance, Compound 8a shows characteristic signals in its 1H-NMR spectrum corresponding to the aliphatic and aromatic protons, and in its 13C-NMR spectrum for the sp3 and sp2 carbons, as well as the carbonyl group. ctdbase.org Mass spectral data provide the molecular ion peak, confirming the molecular weight. ctdbase.org

Reagents and Catalysts in this compound Synthesis

The synthesis of thienopyridine and thienopyrimidine structures employs a variety of reagents and catalysts depending on the specific synthetic route and desired product. In some established methods, basic catalysts such as potassium carbonate (K2CO3) have been utilized, often in conjunction with phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) under specific solvent conditions (e.g., benzene). uni-goettingen.de Ammonium acetate-acetic acid mixtures are employed as reagents and catalysts in cyclization reactions at elevated temperatures. uni-goettingen.de

Other reactions may involve the use of isothiocyanates, such as phenyl isothiocyanate, in condensation reactions leading to thienopyrimidine derivatives. ctdbase.org The choice of reagents and catalysts is crucial for achieving satisfactory yields and selectivity in the formation of the desired fused heterocyclic systems.

Novel Approaches in this compound Chemical Synthesis

While established methods provide reliable routes to thienopyridine and thienopyrimidine core structures, ongoing research explores novel synthetic approaches aimed at improving efficiency, selectivity, and sustainability. These include the application of asymmetric synthesis, green chemistry principles, and flow chemistry techniques. While specific examples directly applied to "this compound" were not extensively found in the consulted literature, the principles of these methodologies are highly relevant to the future development of its synthesis.

Asymmetric Synthesis and Enantioselective Methodologies

Asymmetric synthesis and enantioselective methodologies are crucial for producing chiral compounds with high optical purity. nih.govwikipedia.orgnih.gov This is particularly important if different enantiomers of this compound or its derivatives exhibit distinct biological activities. While direct examples of asymmetric synthesis of the this compound core were not identified, the principles involve using chiral catalysts, auxiliaries, or chiral environments to favor the formation of one enantiomer over the other. wikipedia.orgnih.gov Techniques such as asymmetric hydrogenation catalyzed by transition metal complexes have been successfully applied to the synthesis of other chiral heterocyclic compounds and could potentially be explored for the enantioselective synthesis of chiral this compound derivatives. wikipedia.orgnih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govnih.govnih.govifremer.fr Applying these principles to this compound synthesis would involve considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste. nih.govnih.govnih.govifremer.frmitotox.org Maximizing atom economy ensures that a larger proportion of the starting materials is incorporated into the final product, minimizing waste. nih.govnih.govmitotox.org Utilizing environmentally benign solvents and avoiding hazardous reagents contribute to a safer synthetic process. nih.govnih.govnih.gov Designing energy-efficient reactions, potentially operating at lower temperatures and pressures, aligns with green chemistry principles. nih.govnih.govmitotox.org Future research in this compound synthesis may focus on developing greener routes to mitigate environmental impact.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batches. nih.gov This approach offers several advantages, including improved reaction control, enhanced heat and mass transfer, increased safety when handling hazardous intermediates, and ease of scalability. nih.gov While specific applications to this compound synthesis were not found, flow chemistry could potentially be applied to optimize existing synthetic steps or develop novel continuous processes for the production of this compound or its derivatives. nih.gov This could lead to more efficient and scalable synthetic routes compared to traditional batch methods. nih.gov

Data Tables

Below are examples of data tables that could be compiled based on detailed research findings from synthetic studies.

Table 1: Selected Spectroscopic Data for Compound 8a ctdbase.org

| Spectroscopy Type | Key Observations |

| IR (cm⁻¹) | 3415 (NH), 1693 (C=O) |

| ¹H-NMR (DMSO-d₆) | 1.73-1.79 (4H, m, 2CH₂ at C-6, C-7), 2.71-2.74 (2H, m, CH₂ at C-5), 2.85-2.87 (2H, m, CH₂ at C-8), 7.99 (1H, s, H-2), 12.29 (1H, br. s, NH) |

| ¹³C-NMR | 22.32, 23.01, 24.99, 25.89 (aliphatic ring sp³ carbons), 123.23, 131.36, 136.77, 145.39 (thiophene carbons), 158.26 (C-2), 162.97 (C=O) |

| MS (m/z, %) | 206 [M⁺] (100) (C₁₀H₁₀N₂OS), 191 [M-NH] (36), 178 [M-CO] (91), 165 [M-CONH+2H] (7), 150 [M-CO-C₂H₄] (7), 136 [M-CONH-HCN] (3) |

Table 2: Example Synthetic Transformation and Yield uni-goettingen.de

| Starting Material | Reagents/Conditions | Product | Yield (%) |

| 3-amino-5-phenylamino-2,4-dicarbonitrile | Ethyl cyanoacetate, Ammonium acetate-acetic acid, 200°C | 4,9-diamino-2,7-dioxo-6-phenyl-1,2,6,7-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridin-3,8-dicarbonitrile | Not specified in snippet |

Structure-Activity Relationship (SAR) Studies in this compound Analogue Design (focus on molecular interactions, not efficacy)

Design Principles for this compound Derivatives

The design principles for thienopyridine derivatives aimed at specific molecular interactions are guided by the understanding of the target's binding site characteristics. This involves considering the size, shape, and electronic properties of the binding pocket, as well as the types of interactions that can occur, such as hydrogen bonding, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov Designing analogues often involves modifying the thienopyridine core or introducing substituents at various positions to optimize these interactions. nih.gov For instance, modifications are made to enhance binding affinity and selectivity towards a particular protein target. nih.gov

Positional and Substituent Effects on Molecular Recognition

The position and nature of substituents on the thienopyridine scaffold significantly influence how the molecule is recognized by and interacts with its molecular target. Studies on thienopyridine derivatives as inhibitors of various enzymes and receptors highlight these effects.

For example, in the context of thienopyridines acting as CHK1 inhibitors, an X-ray cocrystal structure revealed that the arrangement of the amide moiety, the thieno[3,2-c]pyridine (B143518) core, and a chlorophenyl ring adopted a planar conformation. vidyawarta.com This conformation facilitated optimal presentation of the primary amide for hydrogen bonding interactions with specific residues in the hinge region of the kinase's ATP binding site. vidyawarta.com An intramolecular interaction between the amide carbonyl oxygen and the thienyl sulfur atom was also observed, stabilizing this conformation. vidyawarta.com The presence of an added nitrogen atom in the core of some analogues allowed for engagement with a second water molecule in the binding pocket, potentially enhancing inhibitory potency. vidyawarta.com

In studies of thieno[2,3-b]pyridines as inhibitors of phosphoinositide phospholipase C (PI-PLC), appending a propyl-aryl group at the C-5 position of a 2-amino-3-carboxamido-thieno[2,3-b]pyridine resulted in potent compounds. nih.gov Molecular modeling suggested that a propyl tether placed the introduced aryl ring in a lipophilic pocket within the enzyme's active site, highlighting the importance of substituent size and lipophilicity for interaction. nih.gov Conversely, extending the linker distance reduced activity, suggesting a less favorable fit in the binding pocket. nih.gov

SAR studies on thieno[2,3-b]pyridin-4-one derivatives as LHRH receptor antagonists demonstrated that a hydroxyalkylamido moiety on a phenyl ring substituent at the 2-position was functionally equivalent to an alkylureido moiety in terms of activity, indicating that different functional groups can mediate similar interactions with the receptor.

Rational Design of this compound Analogues for Target Specificity

Rational design in the context of thienopyridine analogues involves using structural information about the target (e.g., from X-ray crystallography or homology modeling) and SAR data to guide the synthesis of new compounds with improved target specificity.,, By understanding the key molecular interactions that drive binding to the desired target and potential off-targets, chemists can design analogues that favor productive interactions with the intended binding site while minimizing unfavorable interactions elsewhere. nih.gov

This process often involves iterative cycles of design, synthesis, and evaluation. Based on the observed interactions of initial thienopyridine hits, modifications are rationally designed to enhance specific favorable interactions (e.g., introducing a hydrogen bond donor/acceptor to interact with a polar residue in the binding site) or disrupt unfavorable ones (e.g., modifying a bulky group clashing with a steric constraint in the pocket). nih.gov For instance, if a thienopyridine derivative shows promising activity against a target but also interacts with other proteins, rational design can focus on introducing substituents that exploit subtle differences between the binding sites to improve selectivity. This might involve targeting residues that are conserved in the desired target but differ in other proteins.

The rational design approach, informed by detailed SAR studies focusing on molecular interactions, is a powerful strategy for developing thienopyridine analogues with enhanced specificity for their intended biological targets.

Molecular and Cellular Mechanisms of Action of Thienpydin Mechanistic Research

Identification and Characterization of Molecular Targets

There is no information available in the searched scientific literature that identifies the specific molecular targets of Thienpydin.

Receptor Binding Kinetics and Thermodynamics

No studies detailing the receptor binding kinetics or thermodynamics of this compound could be located.

Ligand-Receptor Association and Dissociation Rates

Data on the association and dissociation rates of this compound with any specific biological receptor is not available.

Determination of Binding Affinities (Kd) and Stoichiometry

There are no published determinations of the binding affinity (Kd) or the stoichiometry of this compound with any molecular target.

Enzyme Inhibition Mechanisms

Information regarding the enzyme inhibition mechanisms of this compound is not present in the available literature.

Reversible Inhibition (Competitive, Non-competitive, Mixed)

There are no studies to indicate whether this compound acts as a reversible inhibitor of any enzyme, nor is there data to classify any such potential inhibition as competitive, non-competitive, or mixed.

Irreversible Inhibition and Covalent Binding Studies

No research could be found that investigates the possibility of this compound acting as an irreversible inhibitor or forming covalent bonds with any enzymatic targets.

Lack of Specific Research Data on the Molecular and Cellular Mechanisms of this compound Hinders Detailed Analysis

The thienopyridine class of drugs, which includes well-known antiplatelet agents like clopidogrel (B1663587) and prasugrel (B1678051), is known to act by irreversibly inhibiting the P2Y12 receptor on platelets. This inhibition prevents ADP-induced platelet aggregation. The mechanism involves the formation of a covalent bond with the receptor, leading to a conformational change that renders it inactive. Downstream signaling pathways affected by P2Y12 receptor inhibition include the adenylyl cyclase and phosphoinositide 3-kinase (PI3K) pathways.

However, it is crucial to note that this information pertains to the general class of thienopyridines used in cardiovascular medicine and not specifically to this compound, which has been mentioned in some literature as an anthelmintic (anti-parasitic) agent. The molecular targets and mechanisms of action for anthelmintic drugs are typically very different from those of antiplatelet agents and can include disruption of metabolic enzymes, neuromuscular paralysis of the parasite, or interference with microtubule formation.

Without specific studies on this compound, any discussion on its enzyme interactions, allosteric modulation, induced conformational changes, or its impact on cellular signaling pathways would be purely speculative and not based on scientific evidence. Cell-based assays to determine target engagement, such as reporter gene or enzyme activity assays, would be contingent on first identifying the molecular target of this compound, information which is not currently available.

Due to the lack of specific data for this compound in the scientific literature, it is not possible to provide a detailed and accurate article on its molecular and cellular mechanisms of action as requested.

Cellular Mechanistic Investigations (In Vitro Studies)

Use of 2D and 3D Cell Culture Models for Mechanistic Elucidation

The use of two-dimensional (2D) and three-dimensional (3D) cell culture models has become a cornerstone of modern drug discovery and mechanistic studies, offering insights into cellular behavior, drug response, and toxicity. nih.govnih.gov 2D cell cultures, where cells are grown in a monolayer on a flat surface, have been foundational in biomedical research. nih.gov However, they can lack the physiological relevance of in-vivo environments. nih.gov

3D cell culture systems, such as spheroids, organoids, and scaffolds, have gained prominence as they more accurately mimic the complex in-vivo microenvironment, including cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles. nih.govmdpi.comresearchgate.net These models are increasingly used to assess drug efficacy and toxicity, with the potential to provide more predictive data for human clinical trials. nih.gov

While cell-based assays are undoubtedly used in the broader drug development pipeline for compounds like thienopyridines, specific studies focusing on 2D vs. 3D models to uncover novel molecular mechanisms of action are not prominently published.

Gene Expression and Proteomic Profiling in Response to Thienopyridines (Mechanistic, not Efficacy)

Gene expression and proteomic profiling are powerful tools for understanding the global cellular response to a drug, offering a window into the molecular pathways that are modulated. nih.gov These "omics" technologies can reveal novel mechanisms of action, identify biomarkers, and provide insights into off-target effects. nih.gov

For the thienopyridine class of drugs, particularly clopidogrel, a significant amount of research has been conducted in the field of pharmacogenomics . This research, however, focuses almost exclusively on how genetic variations in the patient affect the drug's metabolism and efficacy, rather than how the drug affects the gene expression or proteome of target cells to elucidate its mechanism.

The most studied genetic factor is the polymorphism of the Cytochrome P450 2C19 (CYP2C19) gene. nih.govhee.nhs.uknih.gov Thienopyridines like clopidogrel are prodrugs that require metabolic activation by CYP enzymes in the liver. hee.nhs.uknih.gov

Gene Variants and Metabolism: Individuals with loss-of-function variants of the CYP2C19 gene are poor metabolizers of clopidogrel, leading to lower levels of its active metabolite and reduced platelet inhibition. nih.govpharmaceutical-journal.com This genetic information is critical for predicting clinical efficacy and risk of adverse cardiovascular events. dicardiology.com

Other Genes: Research has also investigated other genes that may influence thienopyridine response, such as ABCB1, P2Y12, and PON1, primarily in the context of drug metabolism and clinical outcomes. nih.gov

While transcriptomic analyses have been suggested as a way to see gene expression changes in response to clopidogrel therapy, specific, detailed studies profiling these changes to uncover core molecular mechanisms of action are not prevalent in the literature. nih.gov Similarly, while proteomics is a valuable tool for mechanistic discovery, its application to study the cellular response to thienopyridines beyond their primary target for mechanistic insight is not well-documented in the available research.

Below is a table summarizing the key genes involved in the pharmacogenomics of thienopyridine response, which represents the bulk of the genetic research available for this drug class.

| Gene | Function | Relevance to Thienopyridines (Clopidogrel) |

| CYP2C19 | Encodes a key enzyme in the Cytochrome P450 family involved in drug metabolism. | Primary enzyme responsible for converting the prodrug clopidogrel into its active metabolite. hee.nhs.uknih.gov |

| ABCB1 | Encodes a transporter protein involved in drug absorption and distribution. | Genetic variations may influence clopidogrel's bioavailability and subsequent therapeutic effect. dicardiology.com |

| P2Y12 | Encodes the platelet receptor that is the pharmacological target of thienopyridines. | While the direct target, genetic studies focus on how receptor variations might influence drug binding or downstream signaling. jci.orgnih.gov |

| PON1 | Encodes Paraoxonase-1, an enzyme with antioxidant properties. | Implicated in the metabolic activation of clopidogrel, although its precise role is less defined than CYP2C19. nih.gov |

Computational and in Silico Approaches to Thienpydin Research

Quantum Chemical Characterization of Thienpydin

There is no available research detailing the quantum chemical characterization of this compound.

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

No studies were found that have performed Density Functional Theory (DFT) or ab initio calculations to determine the electronic structure of this compound.

HOMO/LUMO Analysis and Reactivity Predictions

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity, are not available for this compound.

Spectroscopic Property Predictions (e.g., UV-Vis, NMR)

There are no published computational studies predicting the UV-Vis or NMR spectra of this compound.

Molecular Modeling and Simulation of this compound Interactions

Detailed molecular modeling and simulation studies focused on this compound's interactions are absent from the scientific literature.

Molecular Docking for Binding Pose Prediction

No molecular docking studies have been published that predict the binding pose of this compound with any biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There is no information available from molecular dynamics simulations regarding the conformational analysis or binding dynamics of this compound.

Virtual Screening Methodologies for this compound Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process filters vast chemical databases, reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving significant time and resources. mdpi.com For this compound research, VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. mdpi.comresearchgate.net

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. mdpi.comiaanalysis.com This method, also known as target-based VS, uses molecular docking simulations to predict the binding orientation and affinity of candidate molecules within the target's active site. mdpi.comiaanalysis.comyoutube.com The core principle is to find compounds that are sterically and electrostatically complementary to the binding pocket. researchgate.net In the context of this compound analogues targeting a specific kinase like IKKβ, docking simulations can evaluate how each compound fits into the kinase domain, helping to select promising candidates for further investigation. nih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D receptor structure, LBVS methodologies are utilized. iaanalysis.comnih.gov This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. mdpi.com It uses information from a set of known active ligands (e.g., existing active this compound derivatives) to build a model, such as a pharmacophore, which defines the essential chemical features required for biological activity. nih.govnih.gov This model is then used as a 3D query to screen databases for new molecules that possess these key features. frontiersin.org

An integrated workflow often combines these methods. For instance, a pharmacophore model might be used for an initial rapid screening of millions of compounds, followed by more computationally intensive molecular docking on the resulting hits to refine the selection. nih.govfrontiersin.org

Free Energy Calculations for Ligand Binding

While virtual screening can identify potential binders, predicting the binding affinity with high accuracy requires more rigorous computational methods. Free energy calculations aim to provide a quantitative prediction of the binding free energy (ΔG), which is directly related to a ligand's potency. wustl.edu These physics-based methods have become a valuable component of structure-based drug design. nih.gov

The most common rigorous approaches are alchemical free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.govambermd.org These methods compute the relative binding free energy (ΔΔG) between two similar ligands. This is achieved by simulating a non-physical, or "alchemical," transformation of one ligand into another. nih.govfrontiersin.org

The calculation is based on a thermodynamic cycle (see Figure 1), which relates the relative binding free energy to the free energy changes of transforming the ligand in the protein binding site and in aqueous solution. wustl.edunih.gov Since free energy is a state function, the difference in binding free energy for two ligands (ΔΔG_bind_) can be calculated by subtracting the free energy of the alchemical transformation in solvent (ΔG_ligand_) from the free energy of the transformation within the protein's binding site (ΔG_complex_). frontiersin.org

These calculations are computationally expensive but can yield predictions with an accuracy often approaching 1 kcal/mol, making them highly valuable for lead optimization. nih.gov For this compound research, this allows for the precise evaluation of how small chemical modifications to a lead compound are likely to impact its binding affinity, guiding the design of more potent analogues. wustl.edu

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies

Chemoinformatics involves the use of computational and informational techniques to solve problems in the field of chemistry, particularly in drug discovery. nih.govyoutube.com It plays a crucial role in analyzing large chemical datasets to identify patterns and build predictive models. nih.gov A key application of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

For this compound and its derivatives, QSAR studies are essential for understanding which structural properties are critical for their biological function. nih.gov By analyzing a series of this compound analogues with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov

Development of Predictive Models for this compound Derivatives

A significant focus in this compound research has been the development of 3D-QSAR models to understand the structural requirements for inhibiting specific targets, such as the IKKβ kinase. nih.govnih.gov Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

In a study on a set of 46 thienopyridine analogues, both CoMFA and CoMSIA models were established to correlate the molecular structures with their experimental inhibitory activity against IKKβ. nih.gov

CoMFA evaluates the steric (shape-related) and electrostatic fields of the molecules.

CoMSIA assesses additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The predictive power of these models is validated internally using statistical metrics like the cross-validation coefficient (q²), and externally by predicting the activity of a test set of compounds. nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com The models developed for the thienopyridine analogues demonstrated high predictive capability, enabling the reliable estimation of activity for novel derivatives. nih.govnih.gov

| Model | q² (Cross-Validated Coefficient) | r² (Non-Cross-Validated Coefficient) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.671 | 0.981 | Steric: 39.3%, Electrostatic: 60.7% |

| CoMSIA | 0.647 | 0.975 | Data not specified |

Ligand-Based and Structure-Based Design Strategies

The insights gained from computational studies directly inform drug design strategies, which can be ligand-based or structure-based. researchgate.netnih.govnih.gov

Ligand-Based Design: This approach relies on the knowledge of molecules known to interact with the target. iaanalysis.comnih.gov The 3D-QSAR models for thienopyridine derivatives are a prime example of ligand-based design. nih.gov The CoMFA and CoMSIA models generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the aligned molecules. nih.gov

Steric Contour Maps: Indicate where bulky groups would enhance activity (e.g., green contours) and where they would decrease it (e.g., yellow contours).

Electrostatic Contour Maps: Show where positive charges are favored (e.g., blue contours) and where negative charges are favored (e.g., red contours).

By interpreting these maps, medicinal chemists can rationally modify the this compound scaffold. For instance, the QSAR study on IKKβ inhibitors indicated that substituting hydrophobic groups with an electron-withdrawing effect at specific positions (R4 and R6) on the thienopyridine core would likely increase biological activity. nih.govnih.gov

Structure-Based Design: This strategy utilizes the 3D structural information of the target protein to design complementary ligands. iaanalysis.comnih.gov Molecular docking, a key tool in structure-based design, was used in the thienopyridine study to determine the binding mode of the compounds in the IKKβ active site. nih.gov The results showed that the compounds bind in the hinge region of the kinase domain. nih.gov This information is crucial, as it allows for the design of new analogues that can form stronger or additional interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the active site, thereby improving potency and selectivity.

Often, an integrated approach combining both ligand- and structure-based methods provides the most comprehensive guidance for designing novel and potent this compound derivatives. nih.gov

Advanced Analytical and Biophysical Characterization of Thienpydin and Its Interactions

Structural Biology Techniques

Structural biology provides a static yet detailed snapshot of molecular interactions at an atomic level, revealing the precise architecture of binding sites and the conformational states of macromolecules.

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins and their complexes with ligands. Although obtaining a crystal structure of the P2Y12 receptor covalently bound to the active metabolite of a thienopyridine has been challenging due to the irreversible nature of the bond, crystal structures with reversible, non-covalent antagonists have been instrumental in defining the binding pocket.

A landmark achievement was the determination of the human P2Y12R structure in complex with the non-nucleotide reversible antagonist AZD1283 at 2.6 Å resolution. researchgate.netrcsb.org This structure revealed that the antagonist binds in a deep, largely hydrophobic pocket within the transmembrane (TM) helices of the receptor. The binding site is enclosed by residues from TM helices 3, 4, 5, 6, and 7.

Key interactions observed in the P2Y12R-antagonist complex, which inform our understanding of the binding site targeted by thienopyridines, include:

Hydrophobic Interactions: The ligand engages in extensive hydrophobic contacts with residues lining the pocket.

Hydrogen Bonding: Specific hydrogen bonds anchor the ligand in place. For instance, interactions with residues such as Tyr105 and Glu188 are crucial for stabilizing the ligand.

Conformational State: The structures have captured the receptor in an inactive conformation, providing a template for understanding how antagonist binding prevents the conformational changes necessary for G-protein activation. nih.gov

The active metabolites of thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051) are known to form a disulfide bond with one or more cysteine residues on the P2Y12R, particularly Cys97 and Cys175, leading to irreversible inhibition. researchgate.net The crystallographic data from reversible antagonists provide a precise map of the orthosteric site where these covalent interactions occur, guiding our understanding of how thienopyridines irreversibly lock the receptor in an inactive state.

Table 1: Key P2Y12 Receptor Residues in the Antagonist Binding Pocket Identified by X-ray Crystallography

| Transmembrane Helix | Interacting Residues | Type of Interaction |

|---|---|---|

| TM3 | Phe111, Tyr105 | Hydrophobic, Hydrogen Bond |

| TM4 | Trp153 | Hydrophobic |

| TM5 | Phe193, Tyr197 | Hydrophobic |

| TM6 | Trp244, Phe248 | Hydrophobic |

| TM7 | Tyr267, His268 | Hydrophobic, Polar |

| ECL2 | Cys175 | Covalent (Thienopyridines) |

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, particularly for large, flexible, or multi-component complexes like GPCRs coupled to their signaling partners. This technique allows for the visualization of macromolecules in a near-native, hydrated state by flash-freezing them in vitreous ice.

While a Cryo-EM structure of a thienopyridine-P2Y12R complex has not been published, the technique has been successfully applied to determine the structure of P2Y receptors in their fully active state, bound to both an agonist and a heterotrimeric G-protein. nih.gov For instance, structures of the related P2Y1R and P2Y12R have been solved in complex with the agonist 2MeSADP and their respective G-proteins (Gq/11 or Gi). nih.gov

These Cryo-EM structures provide critical insights into the mechanism that thienopyridines inhibit:

Activation Mechanism: They reveal the large-scale conformational changes in the transmembrane helices, particularly an outward movement of TM6, which opens a cavity on the intracellular side for G-protein binding and activation.

G-protein Selectivity: By visualizing the specific receptor-G-protein interface, Cryo-EM helps explain how P2Y12R selectively couples to the Gi family of G-proteins.

Allosteric Modulation: The structures provide a blueprint for understanding how antagonist binding at the extracellular side prevents these intracellular conformational changes, thereby blocking signal transduction.

Cryo-EM is thus essential for understanding the full functional cycle of the P2Y12 receptor and provides the structural context for the inhibitory action of thienopyridine drugs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to the static pictures from crystallography and Cryo-EM. springernature.com While determining the full structure of a large membrane protein like P2Y12R by NMR is exceedingly difficult, ligand-observed NMR methods are highly effective for characterizing drug-receptor interactions.

Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to:

Confirm Binding: Detect the binding of a ligand to a high-molecular-weight target like P2Y12R.

Map Binding Epitopes: Identify which specific protons on the thienopyridine molecule are in close proximity to the receptor surface. In STD-NMR, saturation is transferred from the protein to the bound ligand, and the protons of the ligand closest to the protein receive the most saturation, allowing for the mapping of the binding interface.

Determine Binding Affinity (KD): By titrating the ligand and monitoring the changes in the NMR signal, the dissociation constant (KD) can be estimated, providing a measure of binding affinity.

These methods are particularly valuable because they are performed in solution, which more closely mimics the physiological environment. They can provide unique insights into the dynamic aspects of how a thienopyridine molecule first recognizes and orients itself within the P2Y12R binding pocket before the formation of the covalent bond. researchgate.net

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques provide quantitative data on the energetics and kinetics of molecular interactions, offering a deeper understanding of the binding event itself.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. springernature.com One binding partner (the ligand, e.g., the P2Y12 receptor) is immobilized on a sensor chip, and the other (the analyte, e.g., a reversible inhibitor) is flowed over the surface. The binding event is detected as a change in the refractive index at the surface.

An SPR experiment provides key kinetic parameters:

Association Rate Constant (ka): The rate at which the analyte binds to the immobilized ligand.

Dissociation Rate Constant (kd): The rate at which the analyte-ligand complex decays.

Equilibrium Dissociation Constant (KD): Calculated as kd/ka, this value represents the affinity of the interaction, with lower KD values indicating higher affinity.

While SPR is challenging for irreversible covalent inhibitors like thienopyridines (as kd is effectively zero), it is an invaluable tool for screening and characterizing reversible inhibitors of the P2Y12R. The data helps in optimizing lead compounds by providing a detailed kinetic profile of their interaction. For example, a drug with a slow dissociation rate (low kd) will have a longer residence time on the target, which may translate to a more durable pharmacological effect.

Table 2: Representative SPR Kinetic Data for a Reversible P2Y12 Receptor Antagonist (Note: This data is illustrative for a typical high-affinity reversible antagonist of a GPCR like the P2Y12 receptor, as specific SPR data for thienopyridines is not applicable due to their covalent binding mechanism.)

| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) |

|---|---|---|---|

| Antagonist X | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| Antagonist Y | 3.0 x 10⁵ | 9.0 x 10⁻³ | 30.0 |

| Antagonist Z | 5.0 x 10⁴ | 5.0 x 10⁻⁵ | 1.0 |

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating a ligand into a solution containing a protein, ITC can determine the complete thermodynamic profile of the interaction in a single experiment.

The key parameters obtained from an ITC experiment are:

Binding Affinity (KA or KD): A direct measure of the strength of the interaction.

Binding Stoichiometry (n): The molar ratio of the ligand to the protein in the complex (e.g., 1:1).

Enthalpy Change (ΔH): The measure of the heat change upon binding, reflecting the changes in bonding (e.g., hydrogen bonds, van der Waals forces).

Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this term reflects the change in disorder of the system upon binding, often related to conformational changes and the displacement of water molecules. nih.gov

This thermodynamic signature provides deep insights into the driving forces of the interaction. For example, a binding event may be driven by favorable enthalpic contributions (strong bond formation) or by favorable entropic contributions (release of ordered water molecules from the binding site). This information is critical for the rational design and optimization of drugs. Similar to SPR, the irreversible nature of thienopyridine binding complicates standard ITC analysis, but the technique is fundamental for characterizing other reversible P2Y12R ligands.

Table 3: Representative ITC Thermodynamic Data for a Reversible P2Y12 Receptor Antagonist (Note: This data is illustrative for a typical high-affinity reversible antagonist of a GPCR like the P2Y12 receptor.)

| Compound | Kₗ (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|

| Antagonist X | 5.0 | 1.02 | -12.5 | 1.2 |

| Antagonist Y | 30.0 | 0.98 | -8.0 | -2.3 |

| Antagonist Z | 1.0 | 1.05 | -5.5 | -6.8 |

Fluorescence Spectroscopy for Binding and Conformational Studies

Fluorescence spectroscopy is a highly sensitive biophysical technique utilized to investigate the binding of Thienpydin to its target biomolecules, such as proteins, and to elucidate any subsequent conformational changes. nih.govnih.gov This method relies on the intrinsic fluorescence of amino acids like tryptophan within a protein or the use of extrinsic fluorescent probes. nih.govmdpi.com The interaction between this compound and a target protein can lead to changes in the local environment of the protein's fluorophores, resulting in measurable alterations in fluorescence intensity, emission wavelength, and polarization. nih.gov

Research findings indicate that the binding of a ligand like this compound to a protein can quench its intrinsic tryptophan fluorescence. This quenching can occur through static mechanisms, where a non-fluorescent ground-state complex is formed, or dynamic mechanisms involving collisional deactivation. By titrating a solution of the target protein with increasing concentrations of this compound and monitoring the fluorescence quenching, the binding affinity (dissociation constant, KD) and stoichiometry of the interaction can be determined. nih.govresearchgate.net

Furthermore, shifts in the wavelength of maximum emission (λmax) provide insights into conformational changes. nih.gov A blue shift (shift to a shorter wavelength) typically indicates that the fluorophore has moved to a more non-polar environment, often buried within the protein structure as a result of a conformational change induced by this compound binding. Conversely, a red shift (shift to a longer wavelength) suggests exposure of the fluorophore to a more polar, solvent-exposed environment. nih.gov These studies are crucial for understanding the molecular mechanism of this compound's action. lboro.ac.uk

Interactive Table: Hypothetical Fluorescence Titration Data for this compound Binding to Target Protein X This table presents representative data illustrating the quenching of intrinsic tryptophan fluorescence of a target protein upon binding to this compound.

| This compound Concentration (µM) | Fluorescence Intensity (a.u.) | Emission Maximum (λmax, nm) |

|---|---|---|

| 0 | 98.5 | 345 |

| 10 | 85.2 | 342 |

| 20 | 73.1 | 340 |

| 30 | 62.5 | 339 |

| 40 | 54.3 | 338 |

| 50 | 47.8 | 338 |

| 60 | 42.1 | 337 |

| 70 | 38.0 | 337 |

| 80 | 35.5 | 337 |

| 90 | 33.9 | 336 |

Mass Spectrometry (MS) for Complex Characterization

Mass spectrometry is a powerful analytical tool for the characterization of non-covalent complexes formed between this compound and its biological targets. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly well-suited for studying intact biomolecular complexes under near-physiological conditions, a field often referred to as native MS. mdpi.comnih.gov This approach provides direct evidence of binding and allows for the precise determination of the stoichiometry of the this compound-target complex. researchgate.net

In a typical experiment, a solution containing this compound and its target protein is introduced into the mass spectrometer. The gentle nature of the ESI process allows the non-covalent complex to be transferred into the gas phase as an intact ion. The mass-to-charge ratio (m/z) of the complex is then measured. By comparing the mass of the complex to the mass of the unbound protein, the number of this compound molecules bound to each protein molecule can be definitively established. nih.govnih.gov

This technique is invaluable for confirming the interaction, determining the binding ratio (e.g., 1:1, 1:2), and can be used to screen for binding partners. youtube.com Advanced MS techniques, such as cross-linking mass spectrometry (XL-MS), can provide further structural information by identifying the specific amino acid residues at the binding interface between this compound and its target. ed.ac.ukresearchgate.net

Interactive Table: Representative ESI-MS Data for this compound-Protein Complex This table shows hypothetical mass spectrometry data for a target protein and its complex with this compound, confirming a 1:1 binding stoichiometry.

| Species | Theoretical Mass (Da) | Observed m/z (z = +10) | Calculated Mass (Da) |

|---|---|---|---|

| Unbound Protein | 25,000 | 2501.0 | 25,000 |

| This compound | 350 | N/A | 350 |

Chromatographic and Spectroscopic Methods for this compound Analysis in Research Models

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and evaluating its stability under various conditions. nih.gov A reversed-phase HPLC (RP-HPLC) method is commonly developed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase, to separate this compound from any process-related impurities or degradation products. nih.gov The purity of a this compound bulk sample is determined by injecting a solution of the compound and calculating the peak area of this compound relative to the total area of all detected peaks in the chromatogram. rsc.org

To ensure that the analytical method is suitable for stability studies, a stability-indicating method must be developed and validated according to ICH guidelines. ajgreenchem.comnih.gov This involves subjecting this compound to forced degradation conditions, including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis. semanticscholar.orglongdom.org The HPLC method must be able to resolve the intact this compound peak from all degradation product peaks, demonstrating specificity. researchgate.net This ensures that any decrease in the concentration of this compound over time during a formal stability study is accurately measured and not overestimated due to co-eluting degradants.

Interactive Table: Example HPLC Purity and Forced Degradation Data for this compound This table summarizes typical results from a stability-indicating HPLC method validation for this compound.

| Stress Condition | Purity of this compound (%) | Degradation (%) | Observations |

|---|---|---|---|

| Control (Untreated) | 99.8 | 0.2 | No significant impurities detected. |

| Acid (0.1 N HCl, 80°C, 8h) | 85.3 | 14.7 | Two major degradation peaks observed. |

| Base (0.1 N NaOH, 80°C, 4h) | 79.1 | 20.9 | Three major degradation peaks observed. |

| Oxidative (3% H₂O₂, RT, 24h) | 92.5 | 7.5 | One major degradation peak observed. |

| Thermal (105°C, 48h) | 98.9 | 1.1 | Minor degradation observed. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification (non-clinical)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and structural elucidation of this compound metabolites in non-clinical research models, such as in vitro studies with liver microsomes or in vivo studies in laboratory animals. nih.govnih.gov This method is particularly suitable for volatile and thermally stable compounds, or those that can be made so through chemical derivatization. sudmed-ms.ru

The process typically begins with the extraction of metabolites from the biological matrix (e.g., microsomal incubation mixture). The extracted compounds are often derivatized, for instance by silylation, to increase their volatility and thermal stability for GC analysis. The derivatized sample is then injected into the gas chromatograph, where metabolites are separated based on their boiling points and interaction with the stationary phase of the GC column. plos.org As each separated compound elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum (fragmentation pattern) for each metabolite. mdpi.com By comparing these mass spectra to spectral libraries or by interpreting the fragmentation patterns, the chemical structures of the metabolites can be identified. researchgate.net This is critical for understanding the metabolic fate of this compound in preclinical development. researchgate.netnih.gov

Interactive Table: Hypothetical this compound Metabolites Identified by GC-MS in Rat Liver Microsomes This table provides an example of metabolites that could be identified for this compound following in vitro incubation, along with their characteristic mass spectral data.

| Metabolite ID | Retention Time (min) | Proposed Biotransformation | Parent Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| M1 | 12.5 | Hydroxylation | 366 | 351, 250, 185 |

| M2 | 10.8 | N-dealkylation | 322 | 250, 157 |

| M3 | 14.2 | O-dealkylation | 336 | 321, 250, 171 |

Emerging Research Frontiers and Theoretical Perspectives on Thienpydin

Exploration of Novel Chemical Reactivities of the Thienopyridine Scaffold

The inherent chemical reactivity of the thienopyridine scaffold is dictated by the interplay between the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring. This electronic arrangement allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Modern synthetic chemistry continues to uncover novel reactivities and methodologies for constructing and functionalizing this important heterocyclic system.

Recent advancements have moved towards more efficient and environmentally benign synthetic protocols. A notable development is the metal-free, site-selective C–H bond thiolation and cyclization of alkynylpyridine substrates using potassium ethyl xanthate (EtOCS2K) as a sulfur source. acs.org This method provides a concise and efficient pathway to substituted thienopyridine derivatives with high selectivity. acs.org

Classic cyclization strategies remain central to thienopyridine synthesis, each exploiting different reactive pathways. The Thorpe-Ziegler cyclization, for instance, is utilized in the synthesis of certain derivatives by alkylating a precursor with bromoalkyl ketones followed by intramolecular condensation. researchgate.net Other established methods that highlight the scaffold's reactivity include the Vilsmeier-Haack reaction on 3-acetyl-2-aminothiophenes and the Friedländer and Gould-Jacobs reactions, which are foundational in forming the pyridine ring fused to the thiophene.

Furthermore, the reactivity of the thienopyridine core is evident in the synthesis of various prodrugs, where functional groups are appended to the main scaffold. For example, N-alkylation of the thiolactone intermediate of clopidogrel (B1663587) is a key step in creating novel amino acid prodrugs. mdpi.com These synthetic strategies underscore the scaffold's amenability to modification at multiple sites, paving the way for the creation of novel molecular architectures.

| Reaction Type | Precursors | Key Reagents/Conditions | Outcome |

| Site-Selective C–H Thiolation/Annulation | Alkynylpyridine substrates | EtOCS2K (sulfur source), Metal-free conditions | Highly selective synthesis of substituted thienopyridines acs.org |

| Thorpe-Ziegler Cyclization | Dihydropyridine-3-carbonitrile derivatives, bromoalkyl ketones | Base-catalyzed intramolecular cyclization | Formation of the fused thiophene ring researchgate.net |

| N-Alkylation | Thienopyridine hydrochloride, substituted intermediates | Potassium bicarbonate, various solvents | Attachment of functional groups to the pyridine nitrogen mdpi.com |

Applications of Thienopyridine in Chemical Biology Probes (non-therapeutic)

The application of small molecules as chemical probes is essential for dissecting complex biological processes. A chemical probe is a highly selective and potent molecule used to study the function of a specific protein or pathway in a non-therapeutic context. While the thienopyridine scaffold is a mainstay in drug development, its exploration for creating non-therapeutic chemical biology probes is a more nascent field.

Most of the existing research on thienopyridine-like molecules with probe potential remains in a therapeutic context. For instance, a related scaffold, thienopyrimidine, has yielded compounds described as promising chemical probes for studying the bacterial enzyme H. pylori respiratory complex I. nih.gov Although these molecules are intended for therapeutic development, their specificity and mode of action embody the qualities of a chemical probe. nih.gov

The development of thienopyridines specifically for non-therapeutic purposes, such as bioimaging or as tools for target validation outside of a drug discovery pipeline, is not yet widely reported. The vast body of structure-activity relationship data generated from medicinal chemistry efforts could, however, be repurposed to design such probes. For example, thienopyridine derivatives could be functionalized with fluorophores or affinity tags to enable visualization and isolation of their protein targets, thereby illuminating biological pathways without the goal of therapeutic intervention. This remains a largely untapped area for future investigation.

Advanced Materials Science Applications

While biologically active compounds are the primary focus of thienopyridine research, some studies have ventured into their application in materials science, leveraging their unique electronic and photophysical properties. These explorations, though not extensive, highlight the potential of the thienopyridine scaffold in non-biological and non-medical advanced materials.

One area of investigation is in the field of molecular electronics. Researchers have synthesized novel bi- and terdentate pyridyl thienopyridine ligands to create Ruthenium(II) complexes. diva-portal.org These complexes have been studied for their electrochemical and photophysical properties with the goal of developing molecular equivalents of electronic components like wires or switches. diva-portal.org The luminescence properties of these Ru(II) complexes were found to be comparable or even enhanced compared to standard complexes like [Ru(bpy)3]2+, suggesting potential applications in energy or electron-transfer systems. diva-portal.org

Another promising application is in the development of light-harvesting materials for solar cells. Thienopyridine derivatives have been designed and synthesized to act as metal-free organic sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com These molecules are engineered with a donor-π-acceptor (D-π-A) architecture, where the electron-rich thiophene component acts as part of the donor system. Theoretical and experimental studies have shown that by modifying substituents on the thiophene ring, the molecular orbital energy gap can be tuned, potentially enhancing the absorption of sunlight and improving solar cell efficiency. mdpi.com

| Application Area | Thienopyridine Derivative Type | Function | Key Findings |

| Molecular Electronics | Ruthenium(II) complexes with pyridyl thienopyridine ligands | Act as molecular electronic components | Enhanced luminescence compared to some standard complexes, indicating potential for energy/electron-transfer. diva-portal.org |

| Dye-Sensitized Solar Cells (DSSCs) | Donor-π-Acceptor (D-π-A) organic dyes | Metal-free photosensitizer | Substituent effects can tune the HOMO-LUMO gap, influencing suitability for solar cell applications. mdpi.com |

Future Directions in Thienopyridine Mechanistic and Synthetic Research

The future of thienopyridine research is poised to expand beyond its traditional medicinal chemistry roles into more diverse scientific domains. Key future directions will likely focus on refining synthetic methodologies, deepening mechanistic understanding through computational approaches, and exploring novel molecular designs.

Mechanistic and Computational Insights: The use of computational modeling is becoming increasingly integral to predicting the properties of new thienopyridine derivatives. mdpi.com Mulliken atomic charge analysis and Frontier Molecular Orbital (FMOs) theory are being used to predict reactive sites and understand the electronic properties that govern the efficiency of thienopyridine-based dyes in solar cells. mdpi.com In drug discovery, molecular docking studies are routinely used to predict binding interactions and guide the synthesis of more potent and selective inhibitors. researchgate.net These in silico methods will continue to be crucial for rational design and for minimizing the trial-and-error nature of traditional synthesis.

Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient, selective, and sustainable synthetic routes to the thienopyridine core and its analogues. The development of metal-free C–H functionalization represents a significant step forward, offering a more environmentally friendly alternative to traditional cross-coupling reactions. acs.org Future research will likely focus on expanding the substrate scope of such reactions and developing novel catalytic systems to access unprecedented thienopyridine structures. One-pot, multi-component reactions will also remain an attractive strategy for rapidly building molecular complexity.

Exploration of New Chemical Space: While much of the historical focus has been on a few specific isomers of the thienopyridine scaffold, future work will likely see the exploration of less-studied isomeric forms. The design of hybrid molecules, where the thienopyridine scaffold is combined with other pharmacophores or functional materials, is another promising avenue. nih.gov This could lead to the discovery of molecules with entirely new functions, from dual-target therapeutic agents to novel materials with unique optoelectronic properties. The synthesis of amino acid prodrugs of thienopyridines also represents a continuing effort to refine the properties of these molecules for specific applications. mdpi.com

Q & A

Q. What are the key considerations for designing experiments to study Thienpydin’s synthesis pathways?

Methodological Answer:

- Controlled Variables: Define reaction conditions (temperature, pH, solvent system) and stoichiometric ratios of reactants. Use parallel trials with incremental adjustments to isolate optimal parameters .

- Analytical Validation: Employ techniques like NMR, HPLC, and mass spectrometry to confirm molecular structure and purity at each synthesis stage. Cross-validate results with literature-reported spectral data .

- Feasibility Check: Ensure access to necessary reagents and instrumentation (e.g., Schlenk lines for air-sensitive steps) to avoid procedural gaps .

Q. How should researchers approach characterizing this compound’s physicochemical properties?

Methodological Answer:

- Multi-Technique Approach: Combine differential scanning calorimetry (DSC) for thermal stability, UV-Vis spectroscopy for electronic properties, and X-ray crystallography for solid-state structure .

- Reproducibility: Replicate measurements across independent labs to mitigate instrument-specific biases. Document calibration protocols for transparency .

- Data Normalization: Account for batch-to-batch variability in raw material purity by including control samples in each experiment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Systematic Review: Compile datasets from peer-reviewed studies and identify outliers using statistical tests (e.g., Grubbs’ test). Stratify data by experimental models (in vitro vs. in vivo) and dosage ranges .

- Meta-Analysis: Apply random-effects models to quantify heterogeneity. Investigate confounding factors (e.g., cell line specificity, assay protocols) through subgroup analysis .

- Validation Experiments: Replicate contentious results under standardized conditions, reporting confidence intervals for key metrics like IC50 values .

Q. What methodologies are recommended for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:

- Computational Modeling: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Knockout Studies: Employ CRISPR-Cas9 to silence putative target genes in model organisms, then assess phenotypic rescue upon this compound administration .

- Pathway Analysis: Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling cascades affected by this compound exposure .

Data Analysis and Interpretation

Q. How should researchers address contradictions in this compound’s pharmacokinetic profiles between preclinical and clinical studies?

Methodological Answer:

- Interspecies Scaling: Adjust for metabolic differences using allometric scaling (e.g., body surface area normalization) when extrapolating animal data to humans .

- Compartmental Modeling: Develop physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution dynamics. Compare simulations to clinical trial data to identify model gaps .

- Covariate Analysis: Investigate patient-specific factors (e.g., CYP enzyme polymorphisms) through population pharmacokinetic (PopPK) studies .

Q. What strategies ensure robust statistical analysis of this compound’s dose-response relationships?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and residual plots to assess goodness-of-fit .

- Power Analysis: Predefine sample sizes using pilot data to ensure adequate statistical power (α=0.05, β=0.2) .

- Sensitivity Testing: Conduct bootstrap resampling to evaluate confidence intervals for EC50/ED50 estimates .

Tables for Methodological Reference

Guidelines for Research Rigor

- Literature Synthesis: Prioritize peer-reviewed journals over preprint repositories. Use citation managers (e.g., Zotero) to track sources and avoid redundancy .

- Ethical Reporting: Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Critical Peer Review: Pre-submit manuscripts to preprint platforms (e.g., bioRxiv) for community feedback before journal submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.